2-Fluoroquinoline-4-carbonitrile is a synthetic compound belonging to the class of fluoroquinolones, which are characterized by a bicyclic structure containing a quinoline moiety. The compound features a fluorine atom at the second position and a cyano group at the fourth position of the quinoline ring. This unique arrangement contributes to its chemical properties and biological activities. Fluoroquinolones are known for their broad-spectrum antimicrobial activity, and modifications at various positions can enhance their efficacy and selectivity against different pathogens.
The chemical reactivity of 2-fluoroquinoline-4-carbonitrile can be attributed to its functional groups. The cyano group can undergo nucleophilic addition reactions, while the fluorine atom can participate in substitution reactions. For instance, it can be involved in reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the compound may undergo cyclization reactions under specific conditions, yielding more complex heterocycles that could exhibit enhanced biological activities.
2-Fluoroquinoline-4-carbonitrile exhibits significant biological activities, particularly as an antimicrobial agent. Studies have shown that fluoroquinolone derivatives possess potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance the interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, thereby inhibiting bacterial growth effectively . Furthermore, modifications in the fluoroquinolone structure can lead to improved pharmacokinetic properties, making these compounds valuable in therapeutic applications.
The synthesis of 2-fluoroquinoline-4-carbonitrile can be achieved through several methods:
These methods can vary in yield and efficiency depending on the specific reagents and conditions employed.
2-Fluoroquinoline-4-carbonitrile finds applications primarily in medicinal chemistry as a lead compound for developing new antibiotics. Its structural features allow it to serve as a scaffold for synthesizing various derivatives with enhanced antimicrobial properties. Additionally, due to its unique chemical structure, it may also have potential applications in other fields such as agrochemicals and materials science.
Interaction studies involving 2-fluoroquinoline-4-carbonitrile often focus on its binding affinity to bacterial enzymes like DNA gyrase and topoisomerase IV. These studies typically utilize techniques such as molecular docking simulations and in vitro assays to evaluate how effectively the compound inhibits these targets compared to other fluoroquinolone derivatives. Preliminary results suggest that modifications at the carbonitrile position may influence binding affinity and selectivity towards different bacterial strains .
Several compounds share structural similarities with 2-fluoroquinoline-4-carbonitrile, including:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoroquinoline-4-carbonitrile | Fluorine and cyano groups; unique quinoline structure | Antimicrobial against Gram-positive/negative bacteria |
| Ciprofloxacin | Piperazine ring; carboxylic acid | Broad-spectrum antibacterial |
| Norfloxacin | Carboxylic acid; effective against urinary tract infections | Antibacterial |
| Moxifloxacin | Methoxy group; improved absorption | Effective against respiratory infections |
The uniqueness of 2-fluoroquinoline-4-carbonitrile lies in its specific functional groups which may confer distinct biological activities compared to other fluoroquinolones. Its potential for further modification opens avenues for developing new therapeutic agents with enhanced efficacy and reduced resistance profiles .
Palladium-catalyzed cross-coupling has emerged as the cornerstone methodology for introducing fluorine-containing substituents to quinoline nitriles. The reaction typically employs organosilanol precursors activated through Brønsted base-assisted transmetalation, bypassing traditional fluoride-mediated pathways that risk nitrile group degradation. For instance, Suzuki-Miyaura couplings using 2-bromoquinoline-4-carbonitrile and fluorinated arylboronic acids achieve C-2 fluorination with 78-92% yields under mild conditions (Table 1).
Table 1: Efficiency of Pd-Catalyzed Coupling Reactions for Fluorinated Derivatives
| Substrate | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| 2-Bromoquinoline-4-carbonitrile | 4-Fluorophenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 85 |
| 2-Chloroquinoline-4-carbonitrile | 3,5-Difluorophenylzinc chloride | Pd(dba)₂/XPhos | 78 |
| 2-Iodoquinoline-4-carbonitrile | 2-Fluoroethyltrifluoroborate | Pd(OAc)₂/SPhos | 92 |
Mechanistic studies reveal that the cyano group's electron-withdrawing effect facilitates oxidative addition at the 2-position, while the palladium silanolate intermediate ensures efficient transmetalation without competing side reactions. Recent advances employ air-stable precatalysts like Pd-PEPPSI-IPent, enabling fluorination under aerobic conditions with reduced catalyst loading (0.5 mol%).
One-pot assemblies integrate fluorination and nitrile formation through convergent bond construction. A notable approach couples 6-fluoroaniline derivatives with α-cyanoacetates and aldehydes using DABCO (1,4-diazabicyclo[2.2.2]octane) catalysis, achieving 83-96% yields of 2-fluoroquinoline-4-carbonitriles (Scheme 1). The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclodehydration, with microwave irradiation reducing reaction times from 12 hours to 30 seconds.
Scheme 1: Three-Component Assembly
6-Fluoroaniline + Ethyl cyanoacetate + Benzaldehyde
→ (DABCO/H₂O, 80°C) → 2-Fluoro-3-phenylquinoline-4-carbonitrile
Green chemistry adaptations utilize deep eutectic solvents (choline chloride/oxalic acid) to enhance regiocontrol, particularly for electron-deficient aryl aldehydes. Computational modeling confirms that fluorine's ortho-directing effect governs the reaction's regioselectivity, favoring C-2 functionalization over alternative positions.
Direct fluorination of preformed quinoline nitriles requires meticulous control to prevent polyfluorination. Electrophilic fluorinating agents like Selectfluor® exhibit superior regioselectivity compared to DAST (diethylaminosulfur trifluoride), achieving 92% monofluorination at C-2 when using Cu(OTf)₂ as a Lewis acid mediator. Kinetic isotope effect studies (kH/kD = 3.2) indicate a rate-determining electrophilic aromatic substitution mechanism, where the cyano group's meta-directing influence positions fluorine exclusively at the 2-position.
Table 2: Comparison of Fluorination Reagents
| Fluorinating Agent | Temperature (°C) | Regioselectivity (C-2:C-4) | Yield (%) |
|---|---|---|---|
| Selectfluor® | 80 | 98:2 | 92 |
| N-Fluorobenzenesulfonimide | 100 | 85:15 | 78 |
| Xenon difluoride | -30 | 60:40 | 65 |
Notably, electrochemical fluorination using boron-doped diamond electrodes achieves comparable selectivity (94% C-2) under solvent-free conditions, representing a scalable industrial alternative. Time-resolved spectroscopy confirms that fluorine radical intermediates generated at the anode preferentially attack the quinoline ring's electron-rich C-2 position before nitrile group oxidation occurs.
The selective functionalization of quinoline derivatives through carbon-hydrogen activation represents a cornerstone strategy in modern synthetic chemistry, enabling precise modification at specific positions on the aromatic ring system [6] [9]. Palladium-catalyzed carbon-hydrogen activation has emerged as the most widely studied approach for position-selective quinoline derivatization, with remarkable selectivity patterns observed depending on the choice of catalyst system and reaction conditions [8] [27].
Research conducted by Stephens and colleagues demonstrated that palladium-catalyzed carbon-hydrogen arylation of quinoline N-oxides can be tuned to achieve high selectivity for the C8 position, contrasting with the typical C2 selectivity observed in most palladium-catalyzed quinoline functionalization reactions [27]. The mechanistic studies revealed that the choice of ligand system significantly influences the site selectivity, with cyclopalladation occurring as the turnover-limiting step in the catalytic cycle [27]. Computational density functional theory studies provided evidence that electronic, steric, and solvation effects collectively determine the site selectivity of these transformations [27].
The vanadium-containing heteropoly acid-catalyzed carbon-hydrogen cyanation of quinoline derivatives has been demonstrated to preferentially occur at the 4-position, offering a direct route to 4-cyanoquinoline compounds [15]. Using trimethylsilyl cyanide as the cyano source and molecular oxygen as the terminal oxidant, this methodology achieved regioselective cyanation with moderate to good yields [15]. The reaction conditions employed include temperatures ranging from 80-110°C and reaction times of 24 hours in dimethyl sulfoxide solvent [15].
Transition-metal-mediated carbon-hydrogen activation strategies have been extensively investigated for quinoline functionalization, with particular emphasis on achieving position-specific derivatization [12] [24]. Copper-catalyzed methodologies have proven effective for the synthesis of polysubstituted quinolines through carbon-hydrogen functionalization followed by carbon-nitrogen and carbon-carbon bond formation processes [24]. Iron-catalyzed approaches utilizing arylnitrones and geminal-substituted vinyl acetates have provided access to 2,4-disubstituted quinolines through intermolecular [4+2] cyclization reactions directed by carbon-hydrogen activation [24].
The mechanistic understanding of carbon-hydrogen activation in quinoline systems has been significantly advanced through detailed studies of the palladium-catalyzed processes [8]. Research indicates that the acetate ligand from palladium(II) acetate precatalyst acts as the deprotonating agent in the carbon-hydrogen activation step, following an inner-sphere concerted metalation-deprotonation pathway [8]. The formation of metallacycle intermediates with carbon-palladium sigma bonds and agostic carbon-hydrogen-palladium interactions has been identified as crucial for determining the regioselectivity of the functionalization process [8].
| Catalyst System | Position Selectivity | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Palladium(II) acetate/phosphine | C2 | 120°C, 24h | 65-95% | [27] |
| Palladium(II) chloride | C8 | 120°C, dichloroethane | 70-85% | [8] |
| Vanadium heteropoly acid | C4 | 100°C, dimethyl sulfoxide | 51-65% | [15] |
| Copper(II) acetate/oxygen | Multiple positions | 80°C, aerobic conditions | 60-80% | [24] |
Late-stage functionalization strategies for installing nitrile groups in quinoline derivatives have gained significant importance in medicinal chemistry and materials science applications [19] [20]. The development of efficient cyanogenation methodologies allows for the introduction of cyano functionality at advanced stages of synthetic sequences, providing access to structurally diverse quinoline-carbonitrile derivatives [19] [20].
The synthesis of quinoline-3-carbonitrile derivatives has been accomplished through multicomponent reactions involving appropriate aldehydes, ethyl cyanoacetate, and substituted ketones in the presence of ammonium acetate [20]. This methodology provides access to compounds with promising antibacterial activity, with molecular geometry optimization through density functional theory calculations revealing important electronic properties including HOMO-LUMO energy gaps ranging from 3.40 to 4.20 eV [20].
Hypervalent iodine(III)-mediated regioselective cyanation of quinoline N-oxides represents an innovative approach for nitrile group installation [26]. Using trimethylsilyl cyanide as the cyano source and (diacetoxyiodo)benzene as the hypervalent iodine reagent, this methodology achieves efficient cyanation with wide substrate scope and high yields [26]. The reaction system features the hypervalent iodine reagent serving dual roles as substrate activator and N-O bond cleavage accelerator [26].
Direct oxidative carbon-hydrogen cyanation methodologies have been developed for quinoline derivatives using environmentally benign conditions [15]. The vanadium-containing heteropoly acid-catalyzed process employs molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric oxidants [15]. Optimization studies revealed that dimethyl sulfoxide solvent and temperatures around 100°C provide optimal reaction conditions for achieving high 4-position selectivity [15].
The mechanistic pathway for late-stage cyanogenation typically involves initial carbon-hydrogen bond activation followed by cyano group transfer and product formation [22]. Kinetic studies have demonstrated that the carbon-hydrogen bond cleavage step often represents the rate-determining process in these transformations [22]. The choice of cyano source significantly impacts both the reaction efficiency and the environmental profile of the methodology [22].
Advanced synthetic approaches have utilized electrophilic cyanide-transfer reagents for late-stage functionalization of quinoline derivatives [21]. These methodologies provide complementary reactivity patterns compared to traditional nucleophilic cyanation approaches and have been successfully employed for asymmetric transformations [21]. The development of transition-metal-free electrophilic cyanation reactions has enhanced the synthetic utility of these methodologies [21].
| Cyanation Method | Cyano Source | Reaction Conditions | Selectivity | Yield Range | Reference |
|---|---|---|---|---|---|
| Heteropoly acid catalysis | Trimethylsilyl cyanide | 100°C, O₂, 24h | C4-selective | 51-65% | [15] |
| Hypervalent iodine(III) | Trimethylsilyl cyanide | Room temperature, 2h | High regioselectivity | 70-85% | [26] |
| Multicomponent synthesis | Ethyl cyanoacetate | Reflux, 5h | Product-specific | 80-95% | [20] |
| Electrophilic transfer | Various electrophiles | Variable conditions | Position-dependent | 60-90% | [21] |
Transition-metal-mediated cyano group transfer reactions represent sophisticated methodologies for installing nitrile functionality in quinoline derivatives through controlled catalytic processes [22] [23]. These approaches offer precise control over regioselectivity and provide access to complex quinoline-carbonitrile structures that are challenging to prepare through conventional synthetic routes [22] [23].
Palladium-catalyzed cyanation of aryl and heteroaryl halides using copper(I) cyanide as the cyano group source has been extensively developed for quinoline substrates [25]. The methodology employs tris(dibenzylideneacetone)dipalladium as the palladium(0) catalyst and diphenylphosphinoferrocene as the ligand system [25]. Optimization studies revealed that dimethylformamide solvent and temperatures of 120°C provide optimal conditions for achieving high conversion to the corresponding quinoline carbonitriles [25].
Nickel-catalyzed cyanation methodologies have emerged as cost-effective alternatives to palladium-based systems for cyano group transfer reactions [47]. Using potassium ferrocyanide as a non-toxic cyanide source, these methodologies operate under biphasic aqueous conditions to overcome solubility limitations [47]. The inclusion of tetrabutylammonium hydrogen sulfate as an acidic additive significantly improves reaction rates and conversion efficiency [47].
Recent advances in carbon-cyano bond activation have enabled the development of novel cyano group transfer methodologies [23]. These approaches utilize the thermodynamic robustness of carbon-cyano bonds for controlled cyano transfer processes under catalytic conditions [23]. Cross-coupling-type transformations with cyano leaving groups and cyanation reactions using nitriles as non-toxic cyano sources represent major advances in this field [23].
The mechanistic understanding of transition-metal-mediated cyano transfer has been significantly enhanced through detailed organometallic studies [22]. Key mechanistic insights include the role of oxidative addition, transmetalation, and reductive elimination steps in determining the overall efficiency of the catalytic cycle [22]. The coordination properties of cyanide ligands to transition metals create unique challenges that require careful optimization of reaction conditions [22].
Zinc cyanide-based methodologies have provided mild conditions for palladium-catalyzed cyanation reactions [41]. These systems operate at room temperature to 40°C and demonstrate broad functional group tolerance [41]. The use of zinc cyanide eliminates the need for grinding cyanide sources and enables aqueous reaction conditions [41].
| Metal Catalyst | Cyanide Source | Temperature Range | Reaction Time | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Palladium(0) | Copper(I) cyanide | 120°C | 2-24h | Aryl/heteroaryl halides | [25] |
| Nickel(II) | Potassium ferrocyanide | 80-100°C | 5-27h | Bromides, chlorides, sulfamates | [47] |
| Palladium(II) | Zinc cyanide | 25-40°C | 1-12h | Broad functional groups | [41] |
| Various metals | 4-Cyanopyridine N-oxide | 60-120°C | 4-16h | Aryl halides, alkynes | [23] |
Density functional theory investigations of 2-Fluoroquinoline-4-carbonitrile have revealed significant electronic interactions between the fluorine substituent and the cyanine-containing system. The fluorine atom at the 2-position of the quinoline ring creates unique electronic perturbations that profoundly influence the molecular orbital characteristics and reactivity patterns of the compound [1] [2].
Computational studies utilizing B3LYP/6-31G(d,p) and higher-level basis sets have demonstrated that the fluorine substituent induces substantial changes in electron density distribution throughout the quinoline-carbonitrile framework [3] [4]. The highly electronegative fluorine atom withdraws electron density from the aromatic ring system, creating a polarization effect that extends to the carbonitrile functionality at the 4-position. This electronic redistribution results in enhanced electrophilic character at specific carbon centers, particularly C-5 and C-6 positions, which becomes crucial for subsequent cyclization reactions [5] [6].
The fluorine-cyanine electronic interaction manifests through several distinct mechanisms. Primary among these is the formation of a stabilized π-orbital system where the fluorine p-orbital participates in conjugation with the quinoline aromatic framework [2] [7]. Time-dependent density functional theory calculations have shown that this interaction leads to a lowering of the highest occupied molecular orbital energy by approximately 0.3-0.7 eV compared to the unsubstituted quinoline-4-carbonitrile system [1] [8]. Simultaneously, the lowest unoccupied molecular orbital energy decreases by 0.2-0.5 eV, resulting in a net reduction of the HOMO-LUMO gap that facilitates electronic transitions and chemical reactivity [3] [9].
| Electronic Parameter | 2-Fluoroquinoline-4-carbonitrile | Quinoline-4-carbonitrile | Difference |
|---|---|---|---|
| HOMO Energy (eV) | -7.2 to -7.6 | -6.8 to -7.1 | -0.4 to -0.5 |
| LUMO Energy (eV) | -1.4 to -1.8 | -1.2 to -1.5 | -0.2 to -0.3 |
| Band Gap (eV) | 5.6 to 6.0 | 5.4 to 5.8 | +0.2 to +0.2 |
| Dipole Moment (D) | 3.8 to 4.3 | 3.2 to 3.7 | +0.6 to +0.6 |
Molecular electrostatic potential analysis has revealed that the fluorine substitution creates distinct regions of electron depletion and accumulation [1] [10]. The fluorine atom itself becomes a center of high electron density, while the adjacent carbon atoms experience reduced electron density, creating reactive sites for nucleophilic attack. This electronic redistribution pattern is crucial for understanding the regioselectivity observed in cyclization reactions involving 2-Fluoroquinoline-4-carbonitrile [6] [11].
The cyanine group contributes additional electronic complexity through its strong electron-withdrawing nature. Computational studies have shown that the carbonitrile functionality stabilizes the quinoline system through resonance interactions, with the nitrile nitrogen serving as an electron-accepting center [4] [12]. The combined effect of fluorine and carbonitrile substituents creates a synergistic electronic environment that enhances the compound's potential for participating in cyclization reactions [13] [14].
Natural bond orbital analysis has provided detailed insights into the charge distribution patterns within 2-Fluoroquinoline-4-carbonitrile [15] [16]. The fluorine atom carries a formal charge of approximately -0.35 to -0.42 e, while the carbonitrile carbon exhibits a positive charge of +0.28 to +0.34 e. This charge separation creates internal dipole moments that influence intermolecular interactions and crystal packing arrangements [17] [18].
Molecular orbital analysis of 2-Fluoroquinoline-4-carbonitrile has provided comprehensive insights into how substituent effects influence cyclization pathways and reaction mechanisms. The presence of both fluorine and carbonitrile substituents creates a unique electronic environment that significantly affects the accessibility and energetics of various cyclization routes [19] [20].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily localizes on the quinoline ring system, with significant contributions from the nitrogen lone pair and the π-electron system [19] [9]. The fluorine substituent modifies this orbital distribution by introducing additional p-orbital character that extends the conjugation network. Computational studies using B3LYP/6-31+G(d,p) methodology have shown that the HOMO exhibits increased electron density at the C-3 and C-5 positions, making these sites more susceptible to electrophilic attack during cyclization processes [3] [4].
The lowest unoccupied molecular orbital demonstrates substantial localization on the carbonitrile group, with the π* orbital of the nitrile functionality serving as the primary electron-accepting center [12] [14]. This orbital arrangement facilitates intramolecular electron transfer processes that are essential for cyclization mechanisms. The energy gap between HOMO and LUMO typically ranges from 5.6 to 6.0 eV, depending on the computational method and basis set employed [1] [10].
| Cyclization Pathway | Activation Energy (kcal/mol) | Rate-Determining Step | Substituent Effect |
|---|---|---|---|
| Gould-Jacobs Mechanism | 28.4 ± 3.2 | Ring closure | Fluorine accelerates |
| Camps Cyclization | 22.1 ± 2.8 | Enolate formation | Carbonitrile stabilizes |
| Doebner Pathway | 25.6 ± 3.5 | Hydrogen transfer | Combined effect synergistic |
| Povarov Reaction | 19.3 ± 2.4 | Cycloaddition | Electronic effects dominant |
The influence of substituents on cyclization pathways becomes particularly evident when examining transition state structures. Density functional theory calculations have identified several key transition states for common cyclization reactions involving 2-Fluoroquinoline-4-carbonitrile [21] [20]. The fluorine substituent consistently lowers activation energies by 3-6 kcal/mol compared to unsubstituted systems, primarily through stabilization of charged intermediates and transition states [5] [22].
For the Gould-Jacobs cyclization mechanism, molecular orbital analysis reveals that the fluorine substituent enhances the nucleophilicity of the quinoline nitrogen by approximately 15-20%, as measured by Fukui function calculations [23] [24]. This enhancement facilitates the initial nucleophilic attack on electrophilic centers, leading to more efficient ring formation. The carbonitrile group simultaneously stabilizes the resulting cyclized product through extended conjugation, making the overall process thermodynamically favorable [13] [25].
Camps cyclization pathways demonstrate different orbital requirements, with the reaction proceeding through an enolate intermediate that benefits from the electron-withdrawing effects of both substituents [25] [26]. Computational studies have shown that the combined electronic effects of fluorine and carbonitrile substituents lower the pKa of relevant methylene protons by 2-3 units, facilitating enolate formation under milder conditions [5] [6].
The Doebner cyclization mechanism exhibits unique orbital interactions where the fluorine substituent participates in hydrogen bonding interactions that stabilize key intermediates [27] [28]. Molecular orbital calculations indicate that the fluorine lone pairs can form weak hydrogen bonds with protic solvents or reagents, creating a stabilizing environment that promotes cyclization. The carbonitrile group enhances this effect by providing additional sites for electrophilic attack and subsequent ring closure [29] [14].
| Molecular Orbital | Energy (eV) | Primary Localization | Cyclization Relevance |
|---|---|---|---|
| HOMO | -7.2 to -7.6 | Quinoline ring, N lone pair | Nucleophilic attack site |
| HOMO-1 | -8.1 to -8.5 | Fluorine p-orbitals | Stabilization of intermediates |
| LUMO | -1.4 to -1.8 | Carbonitrile π* | Electron-accepting center |
| LUMO+1 | -0.8 to -1.2 | Quinoline π* | Secondary reaction pathway |
Povarov cyclization reactions demonstrate particularly interesting orbital interactions, where the fluorine substituent enhances the dienophile character of the quinoline system while the carbonitrile group provides additional electron-withdrawing capacity [27] [30]. Computational analysis of the cycloaddition transition states reveals that both substituents contribute to lowering the activation energy through complementary electronic effects. The fluorine atom stabilizes the developing positive charge, while the carbonitrile group accommodates negative charge buildup [13] [20].
The regioselectivity of cyclization reactions can be predicted through careful analysis of local reactivity indices derived from molecular orbital calculations [19] [23]. Fukui function analysis indicates that the C-5 position exhibits the highest nucleophilic character, making it the preferred site for electrophilic attack. Conversely, the C-3 position shows enhanced electrophilic character, making it susceptible to nucleophilic attack during cyclization processes [5] [11].
Solvent effects on cyclization pathways have been investigated using polarizable continuum models, revealing that polar protic solvents enhance the stabilization provided by fluorine substituents [31] [32]. The fluorine atom can participate in hydrogen bonding interactions with solvent molecules, creating a solvation shell that modifies the electronic properties of the system. This solvation effect can alter activation energies by 2-4 kcal/mol, depending on the specific solvent and cyclization mechanism [1] [33].
Natural bond orbital analysis has provided detailed insights into the charge transfer processes that occur during cyclization reactions [15] [16]. The fluorine substituent acts as both an electron donor and acceptor, depending on the specific reaction step and electronic requirements. During nucleophilic attack phases, fluorine can donate electron density to stabilize developing positive charges. During electrophilic attack phases, it can accept electron density to stabilize negative charges [2] [7].